6-Iodo-3-methyl-1,3-dihydroindol-2-one
Description
6-Iodo-3-methyl-1,3-dihydroindol-2-one is a halogenated indolinone derivative characterized by an iodine substituent at position 6 and a methyl group at position 3 of the indole core. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group influences steric and electronic properties.
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
6-iodo-3-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8INO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12) |
InChI Key |
SYOAFIVVEZYCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)I)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-1,3-dihydroindol-2-one typically involves the iodination of 3-methyl-1,3-dihydroindol-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6th position of the indole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-methyl-1,3-dihydroindol-2-ol.
Substitution: Formation of various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-Iodo-3-methyl-1,3-dihydroindol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indole ring structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 6-Iodo-3-methyl-1,3-dihydroindol-2-one with structurally related indolinones, highlighting substituent positions, functional groups, and key properties:
Key Observations
Substituent Position and Reactivity :
- The 6-iodo substituent in the target compound distinguishes it from analogs like 5-iodo-3-(pyrrol-1-yl)-1,3-dihydroindol-2-one . Iodine at C6 may enhance electrophilic aromatic substitution reactivity compared to C5-substituted derivatives.
- 6-Benzoyl-1,3-dihydroindol-2-one lacks halogen but introduces a carbonyl group, significantly altering electronic properties and reducing suitability for metal-catalyzed reactions.
Steric and Electronic Effects :
- 6-Iodo-3,3-dimethylindolin-2-one features two methyl groups at C3, increasing steric hindrance compared to the target compound’s single methyl group. This may impact binding affinity in biological targets.
- 6-Ethyl-1,3-dihydro-3,3-diphenylindol-2-one demonstrates how bulky C3 substituents (diphenyl) reduce solubility but enhance structural rigidity.
Synthetic Utility: Iodinated derivatives (e.g., 6-iodo, 5-iodo) are valuable intermediates in cross-coupling reactions, whereas 6-chloro analogs may require harsher conditions for functionalization.
Biological Relevance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
